Cas no 525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-)

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- structure
525-57-5 structure
Nome del prodotto:3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
Numero CAS:525-57-5
MF:C12H12N2O
MW:200.236482620239
CID:368050
PubChem ID:3565

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
    • HARMALOL
    • 11-Hydroxyharmalan
    • 3,4-dihydro-1-methyl-9H-pyrido[3,4-b]indol-7-ol
    • Einecs 208-375-4
    • Harmidol
    • Harmolol
    • NSC 72293
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol
    • 1-methyl-2,3,4,9-tetrahydro-beta-carbolin-7-one;hydrate;hydrochloride
    • Prestwick3_000611
    • A1-00785
    • NSC72293
    • bmse000988
    • 2NQN80556Q
    • HARMALOLHCL
    • C06537
    • 1-methyl-3,4-dihydrobeta-carbolin-7-ol
    • 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
    • SPBio_000631
    • 1-Methyl-4,9-dihydro-3H-?-carbolin-7-ol
    • NCGC00142520-01
    • 11-Hydroxyharmalan; NSC 72293
    • KBio2_006037
    • 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-
    • DTXSID50894870
    • 2H-Pyrido[3,4-b]indol-7-ol, 3,4-dihydro-1-methyl-
    • CHEBI:27943
    • SCHEMBL15821030
    • NS00042837
    • BDBM60980
    • KBioSS_000901
    • Spectrum3_000721
    • 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride
    • RHVPEFQDYMMNSY-UHFFFAOYSA-N
    • HARMALOL [MI]
    • 3,4-DIHYDRO-1-METHYL-9H-PYRIDO(3,4-B)INDOL-7-OL
    • 3H-Pyrido[3, 4,9-dihydro-1-methyl-
    • Spectrum2_000556
    • SPBio_002761
    • 4,9-Dihydro-1-methyl-3H-pyrido(3,4-b)indol-7-ol
    • MFCD00152093
    • 3,4-Dihydro-7-hydroxy-1-methyl-b-carboline
    • IDI1_000998
    • DivK1c_000998
    • KBio3_001462
    • SMP1_000145
    • 525-57-5
    • DTXSID90975692
    • Prestwick2_000611
    • Prestwick1_000611
    • BRD-K14756138-310-03-0
    • 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
    • bmse001010
    • NINDS_000998
    • SCHEMBL555401
    • TNP00138
    • NCI60_013481
    • NCGC00017249-02
    • BRD-K14756138-003-02-3
    • FT-0608067
    • AKOS005202957
    • BRD-K14756138-001-01-9
    • 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol hydrochloride
    • CHEMBL129177
    • SMR001233258
    • FT-0626857
    • Prestwick0_000611
    • KBio1_000998
    • BPBio1_000598
    • KBioGR_001154
    • H-1108
    • 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol
    • SR-01000636961-5
    • Spectrum4_000767
    • Q15138221
    • cid_16667410
    • Spectrum_000421
    • BDBM50132101
    • SR-01000636961
    • KBio2_003469
    • BSPBio_000542
    • MLS002153909
    • KBio2_000901
    • 6028-00-8
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol, 9CI
    • BIDD:ER0514
    • NCGC00017249-01
    • Spectrum5_001307
    • SDCCGMLS-0066705.P001
    • 3,4-Dihydro-1-methyl-2H-Pyrido[3,4-b]indol-7-ol
    • NSC-72293
    • UNII-2NQN80556Q
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-
    • CRQDWQWZCNKKAC-UHFFFAOYSA-N
    • BSPBio_002242
    • DTXCID101324432
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol; 11-Hydroxyharmalan; NSC 72293;
    • HARMALINE_met004
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)(9CI)
    • STL565316
    • TS-09883
    • 1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indol-7-ol
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)
    • Harmalol hydrochloride dihydrate
    • Inchi: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
    • Chiave InChI: RHVPEFQDYMMNSY-UHFFFAOYSA-N
    • Sorrisi: CC1=NCCC2=C1NC3=C2C=CC(=C3)O

Proprietà calcolate

  • Massa esatta: 200.09500
  • Massa monoisotopica: 198.079313
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 516
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.1
  • XLogP3: 1.7

Proprietà sperimentali

  • Densità: 1.37
  • Punto di fusione: 211-219 ºC
  • Punto di ebollizione: 507.5°Cat760mmHg
  • Punto di infiammabilità: 231°C
  • Indice di rifrazione: 1.708
  • PSA: 48.38000
  • LogP: 1.67420

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S27; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-25 mg
Harmalol
525-57-5 98.17%
25mg
¥3877.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-100 mg
Harmalol
525-57-5 98.17%
100MG
¥8778.00 2022-04-26
TargetMol Chemicals
T8770-50 mg
Harmalol
525-57-5 98.17%
50mg
¥ 5,875 2023-07-11
TargetMol Chemicals
T8770-25mg
Harmalol
525-57-5 98.17%
25mg
¥ 3870 2024-07-20
TargetMol Chemicals
T8770-1 mg
Harmalol
525-57-5 98.17%
1mg
¥ 737 2023-07-11
TargetMol Chemicals
T8770-5 mg
Harmalol
525-57-5 98.17%
5mg
¥ 1,575 2023-07-11
TargetMol Chemicals
T8770-5mg
Harmalol
525-57-5 98.17%
5mg
¥ 1570 2024-07-20
TargetMol Chemicals
T8770-1mg
Harmalol
525-57-5 98.17%
1mg
¥ 737 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-10 mg
Harmalol
525-57-5 98.17%
10mg
¥2157.00 2022-04-26
TargetMol Chemicals
T8770-10 mg
Harmalol
525-57-5 98.17%
10mg
¥ 2,157 2023-07-11

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:525-57-5)3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
A1237422
Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/500mg
Prezzo ($):197/270/485/696/974/1943